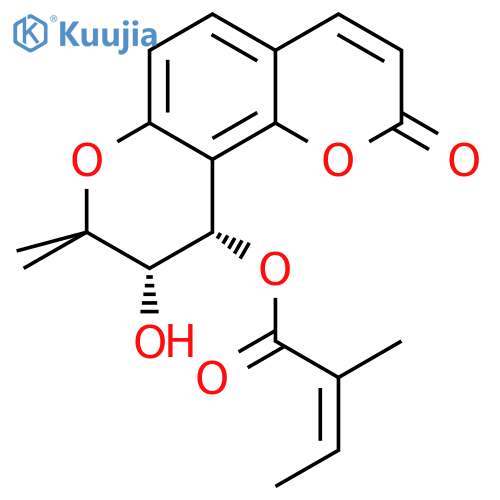Cas no 134002-17-8 (d-Laserpitin)

d-Laserpitin structure
d-Laserpitin 化学的及び物理的性質
名前と識別子
-
- (+/-)-cis-4'-tigloylkhellactone
- 4'(S)Angeloyloxy-3'(S)-hydroxy-dihydroseselin
- d-Laserpitin
- Peujaponisinol B
- CS-0891678
- CHEMBL3402553
- FS-7923
- HY-N12098
- 134002-17-8
- AKOS040735977
-
- インチ: 1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1
- InChIKey: QPLSCFLMIOADPA-LNUYWUECSA-N
- ほほえんだ: O1C2C([H])=C([H])C3C([H])=C([H])C(=O)OC=3C=2[C@@]([H])([C@@]([H])(C1(C([H])([H])[H])C([H])([H])[H])O[H])OC(/C(=C(/[H])\C([H])([H])[H])/C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 344.12598835g/mol
- どういたいしつりょう: 344.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: Powder
d-Laserpitin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE66852-5mg |
d-Laserpitin |
134002-17-8 | ≥98% | 5mg |
$927.00 | 2024-04-20 |
d-Laserpitin 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
134002-17-8 (d-Laserpitin) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
